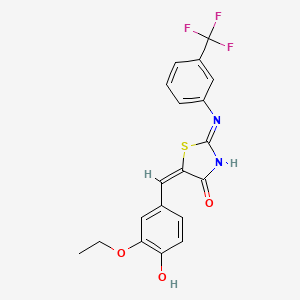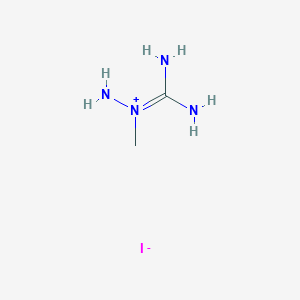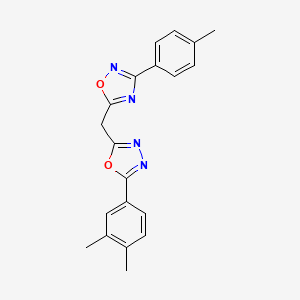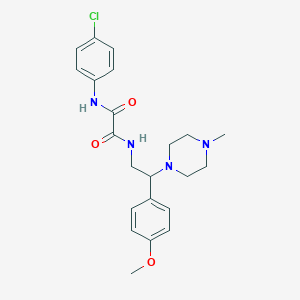![molecular formula C26H24FN5O2 B2651611 3-[2-(4-氯苄基)-1,5-二氧代-1,2-二氢[1,2,4]三唑并[4,3-a]喹唑啉-4(5H)-基]-N-环己基丙酰胺 CAS No. 1251674-28-8](/img/structure/B2651611.png)
3-[2-(4-氯苄基)-1,5-二氧代-1,2-二氢[1,2,4]三唑并[4,3-a]喹唑啉-4(5H)-基]-N-环己基丙酰胺
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Triazoles are a class of heterocyclic compounds that contain three nitrogen atoms and two carbon atoms in a five-membered ring . They are known for their broad biological activities, including antimicrobial, analgesic, anti-inflammatory, anticonvulsant, antineoplastic, antimalarial, antiviral, antiproliferative, and anticancer activities . Quinazolines, on the other hand, are a class of organic compounds with a two-ring structure, consisting of a benzene ring fused to a diazine (a six-membered ring with two nitrogen atoms). They are known for their diverse pharmacological activities .
Synthesis Analysis
The synthesis of triazoles often involves the reaction of azides with alkynes, a process known as the Huisgen cycloaddition or “click” reaction . Quinazolines can be synthesized through several methods, including the condensation of anthranilic acid derivatives .Molecular Structure Analysis
The molecular structure of triazoles consists of a five-membered ring with three nitrogen atoms and two carbon atoms . Quinazolines have a two-ring structure, consisting of a benzene ring fused to a diazine .Chemical Reactions Analysis
Triazoles can undergo a variety of chemical reactions, including N-alkylation, N-arylation, and various types of cycloaddition reactions . Quinazolines can undergo reactions such as alkylation, acylation, sulfonation, and halogenation .Physical And Chemical Properties Analysis
The physical and chemical properties of triazoles and quinazolines can vary widely depending on their specific structures. Factors that can influence these properties include the presence and nature of any substituents on the rings, the overall size and shape of the molecule, and the presence of any additional functional groups .科学研究应用
合成和结构研究
合成技术:该化学品已通过多种方法合成。例如,已使用异氰酸酯合成了相关化合物邻氨基苯甲酰胺,得到与该化学品在结构上相似的 2,3-二氢-5H-恶唑并[2,3-b]喹唑啉-5-酮 (Chern 等,1988)。
分子结构分析:已对类似化合物进行了详细的分子结构和振动光谱研究。例如,合成了 4-(2-氯苄基)-1-(4-羟基-3-((4-羟基哌啶-1-基)甲基-5-甲氧基苯基)-[1,2,4]三唑并[4,3-a]喹唑啉-5(4H)-酮,并使用 X 射线晶体学和密度泛函理论 (DFT) 计算确认了其结构 (Wu 等,2022)。
药理学研究
H1 抗组胺活性:该化合物的某些衍生物,特别是 4-环己基-1-取代-4H-[1,2,4]三唑并[4,3-a]喹唑啉-5-酮,已显示出显着的体内 H1 抗组胺活性,有望成为一类新的抗组胺药 (Alagarsamy 等,2007)。
苯二氮卓受体结合活性:对与该化合物相关的三环杂环的研究已确定了对苯二氮卓受体具有高亲和力的结构,表明具有潜在的治疗应用 (Francis 等,1991)。
抗菌研究
- 抗菌和抗真菌活性:与目标化合物密切相关的 novel quinazolinones 融合[1,2,4]-三唑和其他环,已显示出显着的抗菌和抗真菌活性,表明具有抗菌应用潜力 (Pandey 等,2009)。
进一步药物开发的潜力
- 质量控制方法开发:已对相关[1,2,4]三唑并[4,3-a]喹唑啉-5(4H)-酮的质量控制方法开发进行了研究,强调确保这些化合物纯度和一致性的重要性,以用于潜在的药物用途 (Danylchenko 等,2018)。
作用机制
未来方向
属性
IUPAC Name |
N-[(2-fluorophenyl)methyl]-1-[3-(3-phenyl-1,2,4-oxadiazol-5-yl)pyridin-2-yl]piperidine-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H24FN5O2/c27-22-11-5-4-9-20(22)17-29-25(33)19-12-15-32(16-13-19)24-21(10-6-14-28-24)26-30-23(31-34-26)18-7-2-1-3-8-18/h1-11,14,19H,12-13,15-17H2,(H,29,33) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NLPBDVHNIAEXPN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1C(=O)NCC2=CC=CC=C2F)C3=C(C=CC=N3)C4=NC(=NO4)C5=CC=CC=C5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H24FN5O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
457.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![[2,3'-Bipyridine]-2'-carboxylic acid](/img/structure/B2651529.png)
![(3Z)-3-{[(4-chlorophenyl)methoxy]imino}-1-[(3,4-dichlorophenyl)methyl]-2,3-dihydro-1H-indol-2-one](/img/structure/B2651530.png)
![2-[(E)-2-(2,3-dichlorophenyl)ethenyl]-1,3-benzothiazole](/img/structure/B2651531.png)
![3-[(3,4-Difluorophenyl)sulfanyl]propanoic acid](/img/structure/B2651532.png)

![N-[(4-Phenyloxan-4-yl)methyl]but-2-ynamide](/img/structure/B2651535.png)
![tert-butyl N-{7,7-dimethyl-2-oxobicyclo[2.2.1]heptan-1-yl}carbamate](/img/structure/B2651537.png)


![N-[3-(1,3-benzothiazol-2-yl)-4,5,6,7-tetrahydro-1-benzothiophen-2-yl]-4-butoxybenzamide](/img/structure/B2651543.png)

![Ethyl 2-[[2-(9-methyl-4-oxopyrido[1,2-a][1,3,5]triazin-2-yl)sulfanylacetyl]amino]acetate](/img/structure/B2651546.png)
![(2S,4R)-1-[2-[(1-Cyanocyclohexyl)-methylamino]-2-oxoethyl]-4-fluoropyrrolidine-2-carboxamide](/img/structure/B2651547.png)
